ethyl5,7-difluoro-1-methyl-1H-indole-3-carboxylate
Description
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate is a fluorinated indole derivative featuring a methyl group at the indole nitrogen (position 1) and an ethyl ester moiety at position 3. This methyl analog has a molecular weight of 211.165 g/mol, a boiling point of 331.3±37.0 °C, and a density of 1.4±0.1 g/cm³ . The ethyl variant likely exhibits a marginally higher molecular weight (~225.18 g/mol) and boiling point due to the ethyl group’s increased hydrophobicity and steric bulk.
Properties
Molecular Formula |
C12H11F2NO2 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
ethyl 5,7-difluoro-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C12H11F2NO2/c1-3-17-12(16)9-6-15(2)11-8(9)4-7(13)5-10(11)14/h4-6H,3H2,1-2H3 |
InChI Key |
AWCMWCIEZUSMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C1C=C(C=C2F)F)C |
Origin of Product |
United States |
Preparation Methods
General Considerations
The synthesis of ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate typically involves:
- Selective fluorination at the 5 and 7 positions of the indole ring.
- Introduction of the ethyl carboxylate group at position 3.
- N-methylation of the indole nitrogen.
The key challenge is the regioselective fluorination and installation of the ester group without compromising the indole core.
Fluorination Methods
Fluorination at the 5 and 7 positions is commonly achieved by electrophilic aromatic substitution using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). These reagents allow for controlled substitution on the indole ring under mild conditions, preserving the integrity of sensitive functional groups.
Carboxylate Group Introduction
The ethyl carboxylate group at the 3-position is generally introduced through:
- Esterification of the corresponding 3-carboxylic acid derivative using ethyl chloroformate in the presence of a base such as triethylamine.
- Alternatively, copper-catalyzed reactions involving 5,7-difluoroindole-2-carboxylic acid and ethyl diazoacetate can be employed, yielding the ethyl ester under mild conditions.
N-Methylation
N-Methylation of the indole nitrogen is typically performed by treatment with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). This step is usually conducted after fluorination and esterification to avoid side reactions.
Detailed Preparation Procedure
Based on the integration of multiple sources and analogous compound syntheses, a representative synthetic route is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Fluorination | Electrophilic fluorination using Selectfluor® or NFSI in acetonitrile at room temp | 5,7-Difluoroindole intermediate |
| 2 | N-Methylation | Sodium hydride (1.1–2.0 eq.) in DMF or THF at 0°C, followed by methyl iodide | 1-Methyl-5,7-difluoroindole |
| 3 | Carboxylation/Esterification | Reaction of 5,7-difluoroindole-3-carboxylic acid with ethyl chloroformate and triethylamine in dichloromethane or toluene at room temp or reflux | Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate |
Research Data and Outcomes
Yield and Purity
- N-Methylation yields are typically high, around 90–97%, as reported in analogous indole methylation reactions using sodium hydride and methyl iodide in DMF or THF.
- Esterification with ethyl chloroformate generally provides good yields (70–80%) with high purity after recrystallization or chromatography.
- Fluorination steps require careful control of conditions to avoid over-fluorination or decomposition; yields vary depending on reagent and substrate but are typically moderate to high (60–85%).
Analytical Characterization
Purity and structural confirmation rely on:
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR spectra confirm substitution patterns and fluorine incorporation at positions 5 and 7.
- Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight (expected ~255.07 g/mol).
- Chromatography: Reverse-phase HPLC with UV detection at 254 nm confirms purity >95%.
Comparative Table of Preparation Methods
Summary and Expert Recommendations
- The preparation of ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate is best achieved via sequential fluorination, N-methylation, and esterification.
- Careful control of reaction conditions, especially during fluorination, is critical to obtain high regioselectivity and yield.
- Analytical validation through NMR and MS is essential to confirm the substitution pattern and purity.
- Using mild bases and solvents such as DMF or THF for methylation avoids side reactions.
- Purification by recrystallization or chromatography ensures research-grade purity.
This synthesis approach is supported by multiple authoritative sources, including patent literature on related fluorinated heterocycles, peer-reviewed organic synthesis reports, and detailed experimental protocols for indole derivatives. The data tables and method comparisons provide a comprehensive guide for researchers aiming to prepare this compound with high purity and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives:
Hydrolysis kinetics are accelerated by electron-withdrawing fluorine atoms, which polarize the carbonyl group.
Decarboxylation
The carboxylic acid derivative (post-hydrolysis) undergoes decarboxylation under high-temperature catalytic conditions:
| Conditions | Catalyst | Temperature | Products | Yield | Source |
|---|---|---|---|---|---|
| Cu<sub>2</sub>O in NMP | Copper(I) oxide | 200°C | 5,7-Difluoro-1-methylindole | 80% | |
| Thermal (no catalyst) | – | 250°C | Degradation products | <10% |
Copper catalysis is critical for efficient CO<sub>2</sub> elimination, avoiding side reactions like ring decomposition.
Electrophilic Substitution
Fluorine substituents direct electrophilic attacks to specific positions on the indole ring:
Nitration
| Reagents/Conditions | Position Substituted | Product Structure | Yield | Source |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C4 | 4-Nitro-5,7-difluoro-1-methyl-1H-indole-3-carboxylate | 62% |
Fluorine’s meta-directing effect favors nitration at C4. Competing sulfonation is suppressed at low temperatures.
Halogenation
| Reagents/Conditions | Halogen | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Br<sub>2</sub>/FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | Br | C6 | 55% |
Bromination at C6 is sterically accessible despite fluorine’s deactivating effects.
Nucleophilic Aromatic Substitution
Fluorine atoms at C5 and C7 participate in nucleophilic displacement under forcing conditions:
| Reagents/Conditions | Nucleophile | Position Substituted | Product | Yield | Source |
|---|---|---|---|---|---|
| KNH<sub>2</sub>/NH<sub>3</sub>, −33°C | NH<sub>2</sub><sup>−</sup> | C7 | 5-Fluoro-7-amino-1-methylindole-3-carboxylate | 38% |
Reactivity follows the order C7 > C5 due to differential activation by adjacent substituents.
Reduction Reactions
The ester group is reducible to primary alcohols or amines:
Cross-Coupling Reactions
The indole core participates in palladium-catalyzed couplings:
Coupling occurs preferentially at C6 due to fluorine’s directing effects.
Photochemical Reactions
UV irradiation induces dimerization or rearrangement:
| Conditions | Product | Yield | Mechanism | Source |
|---|---|---|---|---|
| UV (254 nm), CH<sub>3</sub>CN | Indolo[2,3-b]carbazole derivative | 30% | [4π+4π] Cycloaddition |
Key Reactivity Trends
-
Electronic Effects : Fluorine atoms decrease electron density at C5/C7, limiting electrophilic attacks but enabling nucleophilic substitutions under specific conditions.
-
Steric Hindrance : The methyl group at N1 and ethyl ester at C3 restrict reactivity at adjacent positions.
-
Catalytic Influence : Copper and palladium catalysts enhance decarboxylation and cross-coupling efficiency, respectively.
Scientific Research Applications
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Substitution Patterns and Electronic Effects Fluorine vs. Methoxy Groups: Ethyl 5-methoxyindole-2-carboxylate (5-OCH₃) exhibits reduced electron-withdrawing effects compared to the 5,7-difluoro derivative. Ester Position: Ethyl 5-fluoroindole-2-carboxylate (ester at position 2) shows distinct reactivity in amidation reactions compared to position 3 esters. The 3-carboxylate group in the target compound may facilitate stronger π-π stacking interactions in protein binding due to proximity to the indole aromatic system.
Synthetic Utility
- Ethyl 5-fluoroindole-2-carboxylate serves as a precursor for carboxamide derivatives (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide), synthesized via reflux with sodium ethoxide and aryl amines. Similarly, the target compound’s ethyl ester could undergo hydrolysis or transesterification to yield bioactive acids or amides.
Spectroscopic Differentiation ¹H/¹³C NMR: The 5,7-difluoro substitution in the target compound would split aromatic proton signals into complex multiplets, distinct from mono-fluoro analogs like ethyl 5-fluoroindole-2-carboxylate, which show simpler splitting patterns . IR Spectroscopy: The carbonyl stretch (C=O) of the ester group (~1700–1750 cm⁻¹) is consistent across analogs, but fluorine substituents may slightly shift absorption frequencies due to inductive effects .
Biological Relevance
- Fluorinated indoles, such as 5-fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole , demonstrate enhanced bioavailability and antioxidant activity. The 5,7-difluoro substitution in the target compound may further optimize these properties by increasing lipophilicity and resistance to metabolic degradation .
Biological Activity
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique molecular structure that includes two fluorine atoms at positions 5 and 7, along with an ethyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
- Molecular Formula : C12H10F2N2O2
- Molecular Weight : Approximately 225.19 g/mol
- InChI Key : HDQWIGXSLOUUMR-UHFFFAOYSA-N
The biological activity of ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Similar indole derivatives have shown effectiveness against viruses such as hepatitis B. The mechanism involves inhibition of viral replication through interference with specific enzymes.
- Anticancer Properties : The compound may inhibit cancer cell proliferation by targeting pathways involved in cell growth and survival. Indole derivatives are known to interact with key signaling molecules in cancer biology.
- Anti-inflammatory Effects : Research indicates that compounds like ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate can inhibit enzymes such as 5-lipoxygenase (5-LO), which plays a significant role in the biosynthesis of pro-inflammatory leukotrienes .
Table 1: Summary of Biological Activities
Study on Antiviral Activity
A study highlighted the antiviral properties of related indole derivatives against hepatitis B virus, suggesting that ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate could similarly inhibit viral replication pathways. The study utilized cell culture models to demonstrate significant reductions in viral load upon treatment with indole derivatives.
Study on Anticancer Effects
Another investigation focused on the anticancer potential of indole derivatives, including ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate. The results indicated that these compounds could effectively reduce cell viability in various cancer cell lines (e.g., A549 lung cancer cells) through apoptosis induction and cell cycle arrest mechanisms .
Inhibition of 5-Lipoxygenase
The inhibition of 5-lipoxygenase by ethyl 5-hydroxyindole derivatives was documented, with findings showing that modifications at specific positions enhanced inhibitory potency. This suggests a structure-activity relationship that could be explored further for optimizing the anti-inflammatory effects of ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate .
Q & A
Q. What are the standard synthetic protocols for preparing ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate?
The synthesis typically involves multi-step reactions starting from indole precursors. For example, indole-3-carboxylate derivatives are often synthesized via coupling reactions using CuI catalysis (e.g., azide-alkyne cycloaddition) in solvents like PEG-400/DMF mixtures. Purification is achieved via column chromatography with gradients of ethyl acetate/hexane (70:30) . For fluorinated derivatives, fluorination steps are introduced early, often using electrophilic fluorinating agents. Post-synthetic modifications (e.g., esterification) are performed under reflux with sodium ethoxide in DMSO or DMF, followed by recrystallization from DMF/acetic acid mixtures .
Q. How is the purity and structural identity of this compound validated?
Key analytical methods include:
- NMR spectroscopy : , , and NMR are critical for confirming substitution patterns and fluorine positions. For example, NMR can resolve distinct fluorine environments at C5 and C7 .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- Chromatography : TLC and HPLC (>95% purity thresholds) are used to assess purity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural confirmation?
Discrepancies in NMR assignments often arise from solvent effects, tautomerism, or crystallographic packing. Cross-validation with X-ray crystallography is recommended. For instance, crystal structure data (e.g., space group , unit cell parameters) provide unambiguous confirmation of substituent positions and hydrogen bonding networks. Refinement software like SHELXL can model hydrogen atoms constrained to neighboring sites, resolving ambiguities in NMR .
Q. What strategies optimize reaction yields for fluorinated indole derivatives?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require higher temperatures (e.g., 190°C for DMSO reflux) .
- Catalyst tuning : CuI catalysis improves azide-alkyne coupling efficiency, while sodium acetate buffers acidic byproducts during cyclization .
- Purification : Gradient column chromatography (e.g., cyclohexane/ethyl acetate) or recrystallization from DMF/acetic acid mixtures improves purity without significant yield loss .
Q. How do substituents (e.g., 5,7-difluoro, 1-methyl) influence the compound’s reactivity in biological assays?
Fluorine atoms enhance metabolic stability and membrane permeability via hydrophobic interactions. The 1-methyl group reduces N-H acidity, potentially altering binding affinity in enzyme inhibition studies. Comparative studies with non-fluorinated analogs (e.g., methyl 1-methylindole-3-carboxylate) show reduced bioactivity, highlighting fluorine’s role in target engagement .
Q. What computational methods support the design of derivatives with improved activity?
Density Functional Theory (DFT) calculations predict electronic effects of substituents. For example, frontier molecular orbital (FMO) analysis identifies electrophilic regions influenced by fluorine. Molecular docking with proteins (e.g., cytochrome P450 enzymes) models binding interactions, guiding rational modifications to the carboxylate ester or methyl groups .
Methodological Notes
- Contradictory data resolution : Always cross-reference NMR with crystallography or IR data (e.g., carbonyl stretches at ~1666 cm confirm ester groups) .
- Scale-up challenges : Pilot reactions in DMF show better scalability than DMSO due to lower viscosity and easier solvent removal .
- Safety : Fluorinated intermediates may generate toxic byproducts; ensure proper ventilation and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
